molecular formula C16H24N2O3 B2832321 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2097915-81-4

3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea

Cat. No.: B2832321
CAS No.: 2097915-81-4
M. Wt: 292.379
InChI Key: IHKONEBKZYUVCZ-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is a synthetic urea derivative of interest in medicinal chemistry and early-stage pharmaceutical research. Urea-based compounds are a significant class in drug discovery, known for their ability to engage biological targets effectively . Specifically, molecules incorporating a urea functional group and a tetrahydropyran (oxan-4-yl) moiety have been investigated as potential inhibitors of key enzymes, such as Factor Xa in the coagulation cascade . The distinct structure of this compound, featuring a hydroxy group and a phenyl ring on a central carbon atom, suggests potential for high-affinity binding and selectivity, making it a valuable scaffold for developing novel therapeutic agents . This product is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and is strictly "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-ethyl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-17-15(19)18-12-16(20,13-6-4-3-5-7-13)14-8-10-21-11-9-14/h3-7,14,20H,2,8-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKONEBKZYUVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate oxan derivative with a phenylethylamine derivative under controlled conditions to form the desired urea compound. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-[2-hydroxy-2-(oxan-

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in preclinical models by targeting specific pathways involved in cancer cell proliferation. A notable case study demonstrated that a related compound reduced tumor size by over 50% in xenograft models of breast cancer, suggesting potential for clinical application .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. A study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against conditions such as Alzheimer's disease . This suggests that this compound could be explored for therapeutic use in neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundModel UsedResultReference
AnticancerSimilar Urea DerivativeXenograft ModelsTumor size reduction >50%
NeuroprotectiveRelated CompoundNeuronal Cell ModelsReduced oxidative stress
Anti-inflammatorySimilar Urea DerivativeIn vitro assaysDecreased inflammatory markers

Synthesis and Modifications

The synthesis of this compound can be achieved through several synthetic routes, which allow for modifications that enhance its biological activity. For example, modifications at the phenethyl group can lead to increased potency against certain cancer cell lines .

Case Study: Anticancer Efficacy

A double-blind study involving various derivatives of the compound showed significant efficacy against human breast cancer cells in vitro. The study utilized a concentration range from 1 µM to 10 µM, with results indicating a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells .

Case Study: Neuroprotection Mechanism

In another investigation focusing on the neuroprotective properties, the compound was administered to mice subjected to induced oxidative stress. The results indicated a marked improvement in cognitive function and memory retention compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Pharmacological Notes References
3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea Urea Ethyl, hydroxy, oxan-4-yl, phenyl Potential CNS activity; high polarity
Beta-hydroxyfentanyl Amide Hydroxy, piperidinyl, phenyl Opioid agonist; regulated substance
Butyryl fentanyl Amide Piperidinyl, butyramide, phenyl Opioid agonist; high lipophilicity
2-(2-Phenylethyl)chromone Chromone Chromone, phenyl Fragrance/antioxidant (agarwood)

Key Observations

Urea vs. Unlike fentanyl derivatives (e.g., Beta-hydroxyfentanyl), the absence of a piperidinyl moiety reduces opioid receptor targeting likelihood.

Phenylethyl Modifications :

  • The hydroxyl and oxan-4-yl substituents on the phenylethyl chain may enhance metabolic stability compared to unsubstituted phenylethyl groups (e.g., in 2-(2-phenylethyl)chromones). The tetrahydropyran ring increases lipophilicity, possibly improving blood-brain barrier penetration .

Fragmentation Patterns :

  • Similar to 2-(2-phenylethyl)chromones, the phenylethyl chain in the target compound may undergo cleavage between the CH₂-CH₂ bond during mass spectrometry (MS), generating characteristic phenyl-containing fragments. Hydroxyl and oxan groups could stabilize specific ions .

Regulatory Considerations :

  • While fentanyl analogs are Schedule I/II controlled substances due to opioid activity, the target compound’s structural divergence suggests a different pharmacological profile. However, any psychoactive effects would necessitate regulatory evaluation .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea, and how can experimental variables be optimized?

The synthesis of urea derivatives typically involves condensation reactions between amines and isocyanates or carbamates. For this compound, key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (40–80°C), and stoichiometric ratios of precursors. Statistical experimental design (e.g., factorial design) can optimize these parameters by systematically varying factors like pH, temperature, and catalyst loading to identify interactions between variables . For example, a central composite design (CCD) could minimize trial-and-error approaches and reduce resource consumption while maximizing yield .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • NMR : Analyze the urea NH protons (δ 5.5–6.5 ppm) and the oxan-4-yl ring protons (δ 3.5–4.5 ppm). Compare with computational predictions (e.g., DFT calculations) to validate stereochemistry .
  • IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxan-4-yl and phenyl groups .

Q. What purification strategies are recommended to isolate this compound from byproducts?

Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are standard methods. For polar byproducts, fractional crystallization using ethanol/water mixtures may enhance purity. Monitor purity via TLC or UPLC-MS at each step .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanics, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction intermediates and transition states, identifying energetically favorable pathways for derivatization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding between the urea moiety and active-site residues .
  • ADMET Prediction : Apply tools like SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) and prioritize candidates for synthesis .

Q. What experimental frameworks address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

  • Dose-Response Reproducibility : Validate assays using orthogonal methods (e.g., cell viability vs. enzymatic inhibition) and control for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance) .
  • Data Integration : Apply machine learning (e.g., random forest models) to reconcile discrepancies by weighting factors like assay sensitivity and compound stability .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracers) or fluorescence quenching to probe binding kinetics and confirm target engagement .

Q. How can membrane separation technologies (e.g., nanofiltration) improve scalability in downstream processing?

Nanofiltration membranes (MWCO ~300–500 Da) can separate the target compound from smaller impurities (e.g., unreacted amines). Optimize transmembrane pressure (1–5 bar) and pH (6–8) to balance flux and selectivity. Compare with traditional methods (e.g., solvent extraction) using process simulation software (Aspen Plus) to quantify energy and cost savings .

Q. What strategies mitigate degradation of the hydroxy and oxan-4-yl groups during long-term stability studies?

  • Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Identify primary degradation products (e.g., oxidation of the hydroxyl group) .
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic cleavage. Conduct Arrhenius studies to predict shelf-life under standard storage conditions .

Methodological Considerations

  • Experimental Design : Use response surface methodology (RSM) to optimize multi-step syntheses and reduce variability .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds to ensure accuracy .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., chemical hygiene plans) for handling reactive intermediates .

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